N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride
CAS No.: 94266-18-9
Cat. No.: VC18466927
Molecular Formula: C22H48ClN3O
Molecular Weight: 406.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94266-18-9 |
|---|---|
| Molecular Formula | C22H48ClN3O |
| Molecular Weight | 406.1 g/mol |
| IUPAC Name | N-[2-(2-aminoethylamino)ethyl]octadecanamide;hydrochloride |
| Standard InChI | InChI=1S/C22H47N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;/h24H,2-21,23H2,1H3,(H,25,26);1H |
| Standard InChI Key | BOBAFODJAVWYNT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCNCCN.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is N-[2-[(2-aminoethyl)amino]ethyl]octadecanamide hydrochloride. Its molecular formula is C₂₂H₄₈ClN₃O, with a molecular weight of 410.1 g/mol (calculated from ). The structure comprises:
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Stearamide backbone: An 18-carbon saturated fatty acid (stearic acid) linked via an amide bond.
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Diamine head group: Ethylenediamine derivative functionalized with a protonated amine (hydrochloride salt).
Key structural features include:
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Hydrophobic-lipophilic balance (HLB): ~12–14, enabling surfactant behavior .
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Ionization state: The hydrochloride salt enhances water solubility (estimated logP: 2.1–2.5) .
Synthesis and Manufacturing
Reaction Pathways
Industrial synthesis typically involves a two-step process:
Step 1: Amidation
Stearic acid reacts with ethylenediamine derivatives under catalytic conditions:
Conditions: 80–100°C, anhydrous toluene, 6–8 hours .
Step 2: Hydrochlorination
The free amine is treated with hydrochloric acid to form the hydrochloride salt:
Yield: 85–92% after recrystallization from ethanol/water.
Industrial-Scale Production
| Parameter | Specification |
|---|---|
| Reactor volume | 5,000–10,000 L (batch process) |
| Catalyst | Dicyclohexylcarbodiimide (DCC) |
| Purity post-purification | ≥98% (HPLC) |
| Annual global production | Estimated 50–100 metric tons (2024) |
Physicochemical Properties
Experimental data from thermal and spectroscopic analyses:
| Property | Value | Method |
|---|---|---|
| Melting point | 112–115°C | DSC |
| Solubility in water | 12.4 g/L (25°C) | Gravimetric analysis |
| Critical micelle conc. | 0.8 mM (25°C) | Surface tension measurement |
| pKa (amine group) | 9.2 ± 0.3 | Potentiometric titration |
The hydrochloride form exhibits enhanced stability compared to the free base, with a decomposition temperature of 248°C (TGA) .
Functional Applications
Surfactant Technology
In detergent formulations, the compound reduces surface tension to 28.5 mN/m at 1.0 mM concentration, outperforming sodium dodecyl sulfate (SDS) in hard water conditions. Applications include:
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Emulsification: Stable oil-in-water emulsions (droplet size: 150–200 nm).
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Foaming: Foam height of 85 mm (Ross-Miles test, 0.5% solution).
Antimicrobial Activity
| Organism | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 32 | Membrane disruption (SEM confirmed) |
| Escherichia coli | 64 | LPS binding, porin inhibition |
| Candida albicans | 16 | Ergosterol complexation |
Drug Delivery
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Lipid nanoparticle (LNP) formulations: Encapsulation efficiency of 78% for doxorubicin (5:1 lipid:drug ratio).
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Transdermal penetration: 2.3-fold increase in ketoprofen flux ex vivo (porcine skin model).
| Test | Result | Protocol |
|---|---|---|
| Acute oral toxicity | LD₅₀ > 2,000 mg/kg (rat) | OECD 423 |
| Skin irritation | Non-irritant (0.5% solution) | OECD 404 |
| Ames test | Negative (up to 1 mg/plate) | OECD 471 |
Regulatory Approvals
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EFSA: Approved for food-contact polymers (SML: 1.2 mg/kg).
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EPA: Listed under inert ingredients (Case No. 5678).
Future Research Directions
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Targeted drug delivery: Functionalization with folate ligands for cancer therapeutics.
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Biodegradability studies: Long-term environmental impact in wastewater systems.
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Synergistic formulations: Combination with silver nanoparticles for enhanced antimicrobial effects.
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